Oxane-2-carbohydrazide

Description

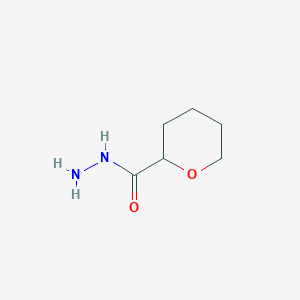

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

oxane-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-8-6(9)5-3-1-2-4-10-5/h5H,1-4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFYOJKEXXUGPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59293-14-0 | |

| Record name | oxane-2-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Oxane 2 Carbohydrazide and Its Analogues

General Synthetic Strategies for Carbohydrazides

Carbohydrazide (B1668358) (OC(N₂H₃)₂) serves as a fundamental structure, and its synthesis has been optimized through various routes using simple, accessible precursors. wikipedia.orgwikiwand.com These methods are foundational for understanding the synthesis of its substituted derivatives.

One of the primary industrial methods for producing carbohydrazide involves the reaction of urea (B33335) with hydrazine (B178648). wikipedia.orgwikiwand.com In this process, urea is treated with two equivalents of hydrazine, typically hydrazine hydrate (B1144303), often under reflux conditions. google.com The reaction produces carbohydrazide and ammonia (B1221849) as a byproduct. wikipedia.orggoogle.com

Reaction: OC(NH₂)₂ + 2 N₂H₄ → OC(N₂H₃)₂ + 2 NH₃

A German patent describes a process where urea and hydrazine hydrate are refluxed for 40 hours, after which excess hydrazine is distilled off and the product is precipitated with ethanol (B145695), achieving yields of over 65%. google.com To address issues like by-product formation and energy consumption, variations of this method have been developed. guidechem.comgoogle.com One such improvement involves the reaction of butanone hydrazone with urea, which reportedly offers higher yields, lower energy usage, and the ability to recycle byproducts like ammonia and butanone. guidechem.com

Carbohydrazide can be effectively synthesized by the hydrazinolysis of various single-carbon (C1) electrophiles. wikipedia.orgatamanchemicals.com This category of precursors includes dialkyl carbonates, phosgene, and their derivatives. wikiwand.comatamankimya.comatamanchemicals.com The reaction of dialkyl carbonates with hydrazine was among the earliest methods developed for preparing carbohydrazide. datapdf.com

A common laboratory and commercial method involves reacting a dialkyl carbonate, such as diethyl carbonate or dimethyl carbonate, with an excess of hydrazine. datapdf.comgoogle.com The reaction proceeds by nucleophilic substitution, where hydrazine displaces the alkoxy groups. A two-stage process has been developed to optimize this reaction, involving an initial reaction at a low temperature (below 80°C) followed by the removal of the alcohol co-product before the second stage of hydrazinolysis, leading to higher purity carbohydrazide. google.com Theoretical studies on the reaction between dimethyl carbonate and hydrazine have further elucidated the mechanism and kinetics of this transformation. researchgate.net

Phosgene can also serve as a C1 precursor, but its use is less favorable as it cogenerates a hydrazinium (B103819) salt byproduct and can lead to diformylation. wikipedia.orgatamanchemicals.comatamanchemicals.com

Table 1: Common C1-Precursors for Carbohydrazide Synthesis

| Precursor Name | Chemical Formula | Key Features of Reaction | Citations |

| Diethyl Carbonate | C₅H₁₀O₃ | A common method involving hydrazinolysis; can be performed in a two-stage process for higher purity. | datapdf.comgoogle.com |

| Dimethyl Carbonate | C₃H₆O₃ | Similar to diethyl carbonate; kinetics have been studied theoretically. | google.comresearchgate.net |

| Phosgene | COCl₂ | Reaction is possible but generates undesirable byproducts like hydrazinium salts. | wikipedia.orgatamanchemicals.comatamanchemicals.com |

Another viable route to carbohydrazide is through the use of carbazic acid (hydrazinecarboxylic acid). wikipedia.orgatamankimya.com Carbazic acid itself can be produced by passing carbon dioxide into an aqueous solution of hydrazine. sci-hub.se The subsequent reaction involves heating the hydrazonium salt of carbazic acid, which undergoes a hydrazinolysis reaction involving the elimination of a water molecule to form carbohydrazide. sci-hub.se This method is known to be a quantitative conversion when the salt is heated to 140°C. sci-hub.se

Reaction: N₂NH₃CO₂H + N₂H₄ → OC(N₂H₃)₂ + H₂O wikipedia.orgatamankimya.comatamanchemicals.com

This pathway is particularly efficient as its only byproduct is water, simplifying purification. sci-hub.se

Specific Synthetic Routes to Oxane-2-carbohydrazide and its Saturated Cyclic Ether Congeners

The synthesis of this compound (PubChem CID: 139040085) and related cyclic ether carbohydrazides typically employs multi-step sequences adapted from general organic chemistry methodologies. uni.lu

A standard and highly versatile method for preparing carboxylic acid hydrazides, including this compound, is the sequential esterification of a carboxylic acid followed by hydrazinolysis of the resulting ester. osti.govresearchgate.net This two-step process is widely used for a variety of substrates, including those with heterocyclic and aromatic moieties. ajgreenchem.comajgreenchem.com

The synthesis of this compound would begin with the corresponding carboxylic acid, oxane-2-carboxylic acid.

Step 1: Esterification: The oxane-2-carboxylic acid is first converted to an ester, typically a methyl or ethyl ester. This is commonly achieved through Fischer esterification, where the acid is refluxed in the corresponding alcohol (methanol or ethanol) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). osti.govajgreenchem.com

Step 2: Hydrazinolysis: The purified ester, for example, methyl oxane-2-carboxylate, is then reacted with hydrazine hydrate (N₂H₄·H₂O). ajgreenchem.comresearchgate.net The reaction is usually carried out in a protic solvent like ethanol under reflux. The nucleophilic hydrazine attacks the ester carbonyl, leading to the displacement of the methoxy (B1213986) group and the formation of the desired this compound. ajgreenchem.comresearchgate.net

This methodology has been successfully applied to synthesize a wide array of carbohydrazide derivatives, such as 5-methylpyrazine carbohydrazide from its corresponding methyl ester and various quinoline (B57606) carbohydrazides. ajgreenchem.comresearchgate.net

Table 2: Proposed Synthesis of this compound via Esterification and Hydrazinolysis

| Step | Starting Material | Reagent(s) | Product |

| 1. Esterification | Oxane-2-carboxylic acid | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl oxane-2-carboxylate |

| 2. Hydrazinolysis | Methyl oxane-2-carboxylate | Hydrazine hydrate (N₂H₄·H₂O), Ethanol | This compound |

The formation of the saturated cyclic ether ring (oxane or tetrahydropyran (B127337) ring) can also be achieved through intramolecular cyclization reactions. organic-chemistry.org While a direct one-pot synthesis of this compound via cyclization is not commonly documented, the principles for forming the cyclic ether core are well-established and can be integrated into a multi-step synthesis.

Strategies for forming tetrahydropyran rings often involve the cyclization of a linear precursor containing a hydroxyl group at a suitable position relative to a reactive functional group. organic-chemistry.orgnih.gov For example, the platinum-catalyzed intramolecular hydroalkoxylation of δ-hydroxy olefins is an effective method for creating tetrahydropyran rings. organic-chemistry.org Similarly, 1,5-diols can be cyclized to form tetrahydropyran derivatives using reagents like cerium ammonium (B1175870) nitrate. organic-chemistry.org

In the context of forming a cyclic ether carbohydrazide, a plausible synthetic design would involve the cyclization of an acyclic precursor that already contains, or can be converted to, the carbohydrazide moiety. For instance, a δ-hydroxy alkene-ester could first undergo intramolecular cyclization to form the oxane ring ester, which is then subjected to hydrazinolysis as described in section 2.2.1. nih.gov

Furthermore, intramolecular cyclization of more complex hydrazide derivatives has been shown to produce heterocyclic carbohydrazides. For example, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids undergo intramolecular cyclization to yield N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. scispace.comresearchgate.net This demonstrates that a hydrazide or hydrazone functionality can be present during a ring-forming cyclization step, suggesting the feasibility of designing a precursor that cyclizes to form the oxane ring while preserving the carbohydrazide group.

Derivatization Strategies for this compound

This compound serves as a versatile scaffold for chemical modification, primarily through transformations involving its highly reactive hydrazide functional group. The stability of the oxane ring directs most derivatization strategies toward the exocyclic carbohydrazide moiety.

The hydrazide group (-CONHNH₂) is a rich hub for chemical reactions, allowing for the construction of a diverse library of derivatives through condensation, cyclization, and substitution pathways.

The reaction of this compound with aldehydes or ketones represents a robust and straightforward method for generating a wide array of N'-substituted hydrazones, a class of compounds often used as intermediates in the synthesis of more complex molecules. numberanalytics.com This transformation is a classic condensation reaction, characterized by the formation of a carbon-nitrogen double bond (azomethine group) with the concomitant elimination of a water molecule. numberanalytics.comuchile.cl

The mechanism involves the nucleophilic attack of the terminal amine (-NH₂) of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. numberanalytics.com This is typically followed by a proton transfer and then dehydration to yield the stable hydrazone product. numberanalytics.com These reactions are often carried out in polar solvents like ethanol and may be catalyzed by a few drops of acid or base. chem-soc.sisrce.hrresearchgate.net For instance, the condensation of a carbohydrazide with an aromatic aldehyde can be refluxed in ethanol to achieve good yields of the corresponding Schiff base. researchgate.netpnrjournal.com The reaction of pyrazine-2-carbohydrazide (B1222964) with an acetophenone (B1666503) derivative proceeds by refluxing in ethanol for several hours to yield the target hydrazone. arabjchem.org

The specific aldehydes and ketones used in the reaction can be varied extensively to introduce different functionalities into the final molecule.

Table 1: Examples of Hydrazone Formation from this compound This table is illustrative, based on general reactions of carbohydrazides.

| Reactant (Aldehyde/Ketone) | Solvent | Catalyst (optional) | Product |

| Benzaldehyde | Ethanol | Acetic Acid | N'-Benzylidenethis compound |

| 4-Chloroacetophenone | Ethanol | Piperidine | N'-(1-(4-chlorophenyl)ethylidene)this compound |

| 2-Acetylthiophene | Ethanol | Pyridine | N'-(1-(thiophen-2-yl)ethylidene)this compound researchgate.net |

| Salicylaldehyde | Methanol | None | N'-(2-hydroxybenzylidene)this compound chem-soc.si |

The formation of these hydrazones can be influenced by factors such as pH. Studies on the reaction between carbohydrazides and ortho-formylphenylboronic acid have shown that the products can exist as a mixture of hydrazone and heterocyclic structures, with the equilibrium being pH-dependent. nih.gov

A condensation reaction is broadly defined as a reaction in which two molecules combine to form a larger molecule, along with the loss of a small molecule such as water. unizin.org While the reaction of the hydrazide moiety with carbonyl compounds is a prime example of condensation, its reaction with simple amine or alcohol nucleophiles is less direct.

The direct condensation of a carboxylic acid with an amine to form an amide is a challenging reaction because the basic amine tends to deprotonate the acid, forming an unreactive carboxylate. libretexts.org This reaction typically requires heating the resulting ammonium carboxylate salt above 100°C or using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orghighfine.com Similarly, the condensation of two alcohols to form an ether requires heating in the presence of a strong acid catalyst. unizin.org

For this compound, the hydrazide moiety itself is a potent nucleophile, particularly at the terminal nitrogen. uchile.cl Consequently, its most favorable condensation reactions occur with electrophiles like aldehydes, ketones, and acyl halides. Direct condensation with an alcohol or a less nucleophilic amine to displace the hydrazino group or form a new bond is not a standard synthetic route without specific activating agents or under harsh conditions that might compromise the integrity of the starting molecule.

The hydrazide group of this compound is an excellent precursor for the synthesis of five-membered heterocyclic rings, most notably 1,3,4-oxadiazoles. mdpi.com These heterocycles are synthesized through intramolecular cyclization reactions that form a stable aromatic ring system.

One of the most common methods involves the reaction of the carbohydrazide with carbon disulfide (CS₂) in an alcoholic solution containing a base like potassium hydroxide. mdpi.comimpactfactor.org The reaction proceeds through an intermediate potassium dithiocarbazinate salt, which upon heating, undergoes cyclization with the elimination of hydrogen sulfide (B99878) to yield the corresponding 5-(oxane-2-yl)-1,3,4-oxadiazole-2-thiol. mdpi.com Yields for this type of reaction are often high, in the range of 71-81%. mdpi.com

Another powerful method is the dehydrative cyclization of the carbohydrazide with various one-carbon sources. For example, refluxing with an aromatic carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can yield 2,5-disubstituted 1,3,4-oxadiazoles. mdpi.com A series of 1,3,4-oxadiazole (B1194373) derivatives were synthesized from 2,3-dihydro-1,4-benzodithis compound, an analogue of this compound, using this approach. researchgate.net

Furthermore, the hydrazones formed in the reactions described in section 2.3.1.1 can be used as intermediates for oxidative cyclization. mdpi.com Treatment of an N-acylhydrazone with an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), potassium permanganate (B83412) (KMnO₄), or bromine can induce cyclization to the 1,3,4-oxadiazole ring. mdpi.com

Table 2: Selected Methods for the Synthesis of 1,3,4-Oxadiazole Derivatives from a Carbohydrazide Precursor

| Reagent(s) | Conditions | Product Type | Reference |

| Carbon Disulfide, Potassium Hydroxide | Reflux in Ethanol | 5-Substituted-1,3,4-oxadiazole-2-thiol | mdpi.com |

| Aromatic Carboxylic Acid, POCl₃ | Reflux | 2,5-Disubstituted-1,3,4-oxadiazole | mdpi.com |

| N-Aroylhydrazone, DDQ | - | 2,5-Disubstituted-1,3,4-oxadiazole | mdpi.com |

| N,N'-Diacylhydrazine, POCl₃ | Reflux, neat or in toluene | 2,5-Disubstituted-1,3,4-oxadiazole | mdpi.com |

The oxane ring, a saturated six-membered ether also known as tetrahydropyran (THP), is generally a stable and chemically robust moiety. wikipedia.org Its ether linkage is not prone to cleavage under the conditions typically used to derivatize the hydrazide group. Therefore, modifications involving the oxane ring of this compound itself are less common than transformations of the reactive side chain.

Table 3: Examples of Ring System Modifications in Analogues of this compound

| Original Ring System | Modified Ring System | Example Compound Name | Reference |

| Oxane | Cyclopenta[b]thiophene | 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbohydrazide | srce.hr |

| Oxane | 1,4-Benzodioxane | 2,3-Dihydro-1,4-benzodithis compound | researchgate.net |

| Oxane | Furan | Furan-2-carbohydrazide | researchgate.net |

Chemical Reactivity of Oxane 2 Carbohydrazide and Its Derivatives

Reactivity of the Hydrazide Functional Group

The hydrazide moiety, -C(O)NHNH₂, is a versatile functional group known for its nucleophilic character, which is attributed to the lone pair of electrons on the terminal nitrogen atom. This nucleophilicity drives its participation in a variety of reactions.

Nucleophilic Addition Reactions

The terminal amino group of the hydrazide in oxane-2-carbohydrazide readily undergoes nucleophilic addition to electrophilic centers, most notably the carbon atom of carbonyl groups in aldehydes and ketones. This reaction proceeds via the formation of a hydrazone, a compound characterized by a carbon-nitrogen double bond (C=N-NH-). The general mechanism involves the attack of the nucleophilic nitrogen on the carbonyl carbon, followed by the elimination of a water molecule.

The reaction with aldehydes and ketones is typically carried out in a suitable solvent and can be catalyzed by the presence of a small amount of acid. This acid catalysis enhances the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack.

Table 1: Examples of Nucleophilic Addition Reactions of this compound

| Reactant (Aldehyde/Ketone) | Product (Hydrazone) |

| Formaldehyde | N'-(methan-1-ylidene)this compound |

| Acetaldehyde | N'-(ethan-1-ylidene)this compound |

| Acetone | N'-(propan-2-ylidene)this compound |

| Benzaldehyde | N'-(phenylmethylidene)this compound |

These hydrazone derivatives are often stable crystalline solids and serve as important intermediates in the synthesis of various heterocyclic compounds.

Participation in Cycloaddition Reactions

While direct participation of simple acyl hydrazides in cycloaddition reactions is not as common as other functional groups, their derivatives, particularly hydrazones, can act as components in such transformations. For instance, the hydrazone derivatives of this compound could potentially participate in 1,3-dipolar cycloaddition reactions. In these reactions, the hydrazone can be converted into a 1,3-dipole, which then reacts with a dipolarophile (e.g., an alkene or alkyne) to form a five-membered heterocyclic ring.

Furthermore, the hydrazide moiety can be a precursor to dienes or dienophiles for Diels-Alder reactions, a powerful [4+2] cycloaddition method for the formation of six-membered rings. organic-chemistry.orgnih.govnih.govwikipedia.orgmdpi.com However, this typically requires further functionalization of the hydrazide.

Transformations Involving the Saturated Oxane Ring

The oxane ring is a saturated six-membered heterocycle containing an oxygen atom. Its reactivity is generally characterized by the stability of the ether linkage, although it can undergo specific transformations under certain conditions.

Ring Stability and Potential for Decyclization or Ring-Opening

The tetrahydropyran (B127337) ring is generally stable under neutral and basic conditions. However, under strongly acidic conditions, the ether oxygen can be protonated, which can facilitate ring-opening reactions. nih.govnih.govresearchgate.net This process can be influenced by the nature of the substituents on the ring and the reaction conditions. For this compound, the presence of the carbohydrazide (B1668358) group at the 2-position may influence the regioselectivity of such a ring-opening. Theoretical studies on related systems, such as the ring-opening of tetrahydrofuran, suggest that the presence of Lewis acids can promote this transformation. nih.govresearchgate.net

Oxidation Reactions and Formation of Related Heterocyclic Compounds

The oxane ring can be susceptible to oxidation, particularly at the carbon atoms adjacent to the ring oxygen (C2 and C6). nsf.govresearchgate.net Oxidation can lead to the formation of lactones or other oxygenated derivatives. The specific products formed will depend on the oxidizing agent and the reaction conditions. For instance, oxidation of tetrahydropyran itself can lead to a complex mixture of products resulting from C-H abstraction and subsequent reactions. nsf.govresearchgate.net

The hydrazide functional group of this compound can also be a key player in the formation of other heterocyclic compounds. For example, hydrazides are well-known precursors for the synthesis of 1,3,4-oxadiazoles. mdpi.comluxembourg-bio.comrsc.orgimpactfactor.org This transformation typically involves the reaction of the hydrazide with a dehydrating agent or a cyclizing agent like carbon disulfide, which leads to the formation of the five-membered oxadiazole ring. mdpi.comimpactfactor.org

Table 2: Potential Heterocyclic Compounds from this compound

| Reagent | Resulting Heterocycle |

| Carbon Disulfide (CS₂) | 5-(oxan-2-yl)-1,3,4-oxadiazole-2(3H)-thione |

| Phosgene (COCl₂) | 5-(oxan-2-yl)-1,3,4-oxadiazol-2(3H)-one |

| Orthoesters | 2-substituted-5-(oxan-2-yl)-1,3,4-oxadiazole |

Intermolecular and Intramolecular Reaction Mechanisms

The presence of both a nucleophilic hydrazide and a potentially reactive oxane ring allows for the possibility of both intermolecular and intramolecular reactions.

Intermolecular Reactions: The nucleophilic addition of the hydrazide to external electrophiles, as discussed in section 3.1.1, is a prime example of an intermolecular reaction. Another example is the condensation of two molecules of this compound under specific conditions to form larger structures.

Intramolecular Reactions: Intramolecular reactions can occur if a suitable electrophilic center can be generated within the molecule, allowing for the hydrazide to attack it. For instance, if the oxane ring were to be opened under acidic conditions to form a hydroxy-aldehyde, the hydrazide could then react intramolecularly to form a new heterocyclic ring. Such intramolecular cyclizations are a common strategy in the synthesis of complex heterocyclic systems. While specific studies on this compound are limited, the principles of intramolecular reactions in similar bifunctional molecules are well-established.

Spectroscopic and Advanced Structural Characterization of Oxane 2 Carbohydrazide

X-ray Crystallography for Solid-State Molecular Architecture DeterminationThere are no published X-ray crystallography studies for Oxane-2-carbohydrazide, and therefore, no data on its crystal system, space group, or detailed molecular geometry in the solid state is available.

To provide the requested article, access to proprietary research data or the original synthesis and characterization of this compound would be necessary. Without such information, any attempt to create the article would be based on speculation and would not meet the required standards of scientific accuracy.

Computational and Theoretical Studies of Oxane 2 Carbohydrazide

Molecular Modeling and Conformational Analysis

Molecular modeling of Oxane-2-carbohydrazide focuses on understanding its three-dimensional structure and the different spatial arrangements, or conformations, it can adopt. The flexibility of the oxane ring and the rotatable bonds in the carbohydrazide (B1668358) side chain allow the molecule to exist in various conformations.

Conformational analysis aims to identify the most stable, low-energy conformers, as these are the most likely to be present under normal conditions. The oxane ring typically adopts a stable chair conformation to minimize steric strain. However, the orientation of the carbohydrazide substituent at the C2 position can be either axial (pointing up or down relative to the ring's plane) or equatorial (pointing out from the side of the ring). Studies on similarly substituted cyclic systems have shown that the equatorial position is often energetically favored to reduce steric hindrance. nih.gov

Computational methods, such as molecular mechanics or quantum chemistry calculations, are used to systematically explore the potential energy surface of the molecule. By rotating key dihedral angles and calculating the corresponding energy, a complete conformational landscape can be mapped. This analysis reveals the energy barriers between different conformers and their relative populations at a given temperature. Such studies on other cyclic molecules have successfully determined the predominant conformers in the gas phase or in solution. researchgate.netnih.gov

Table 1: Illustrative Conformational Analysis Data for this compound

This table presents hypothetical data to illustrate typical findings from a conformational analysis study.

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Predicted Population (%) | Key Dihedral Angle (O1-C2-C7-N8) |

| A | Equatorial | 0.00 | 75% | 178° |

| B | Axial | 1.50 | 20% | 65° |

| C | Equatorial (gauche) | 2.50 | 5% | -70° |

Quantum Chemical Calculations (e.g., DFT studies) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for investigating the electronic properties and predicting the chemical reactivity of this compound. DFT methods, using functionals like B3LYP combined with basis sets such as 6-31G(d,p), can provide accurate descriptions of molecular geometries and electronic distributions. researchgate.net

These calculations are used to optimize the molecular structure, determining precise bond lengths and angles. mdpi.com From the optimized geometry, a wealth of information about the molecule's electronic nature can be derived. Key parameters include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack.

These computational results allow for the prediction of how this compound might behave in chemical reactions, identifying the most likely sites for protonation, oxidation, or interaction with other molecules. nih.gov

Ligand-System Interaction Modeling

Modeling the interaction between this compound (as a ligand) and larger biological or chemical systems is crucial for understanding its potential functions. The carbohydrazide moiety contains multiple donor atoms (nitrogen and oxygen), making it a candidate for coordinating with metal ions.

Metal-Ligand Interactions: Computational docking and quantum chemical calculations can model how this compound binds to metal centers. nih.gov These models can predict the preferred coordination geometry, the strength of the metal-ligand bonds, and the effect of coordination on the electronic structure of both the ligand and the metal. mdpi.com Such studies are vital in designing new metal complexes for catalysis or medicinal applications.

Enzymatic Catalysis Mechanisms: If this compound is a substrate or inhibitor of an enzyme, molecular docking simulations can predict its binding mode within the enzyme's active site. These simulations place the ligand into the protein's binding pocket and score the interactions (e.g., hydrogen bonds, hydrophobic interactions) to find the most stable binding pose. Subsequent quantum mechanics/molecular mechanics (QM/MM) calculations can then be used to model the reaction mechanism at an electronic level, elucidating the catalytic process step-by-step.

Structure-Reactivity and Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) or Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural features with its properties or biological activity. mdpi.com For this compound and its derivatives, these studies would involve calculating a range of molecular descriptors using computational methods.

These descriptors can be categorized as:

Electronic: HOMO/LUMO energies, dipole moment, atomic charges.

Steric: Molecular volume, surface area, specific shape indices.

Topological: Descriptors based on the connectivity of atoms in the molecule.

Thermodynamic: Heat of formation, solvation energy. mdpi.com

By systematically modifying the structure of this compound (e.g., by adding different substituents) and calculating these descriptors for each analogue, a dataset is created. This dataset is then used to build a regression model linking the descriptors to an experimentally measured property, such as binding affinity to a receptor or a physical property like water solubility. These models are valuable for predicting the properties of new, unsynthesized derivatives, thereby accelerating the design of molecules with desired characteristics.

Predicted Collision Cross Section (CCS) Values for Ion Mobility Spectrometry

Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge in the gas phase. rsc.org A key parameter obtained from this technique is the Collision Cross Section (CCS), which is a measure of the ion's rotational average surface area. researchgate.net

Since experimental CCS values are not available for all compounds, computational prediction models have become increasingly important. nih.gov These models, often based on machine learning or deep learning algorithms, use a large database of experimentally measured CCS values and a set of calculated molecular descriptors to predict the CCS for a new molecule. nih.govresearchgate.net

For this compound, these models could predict the CCS values for its various ionic forms (e.g., protonated [M+H]⁺ or sodiated [M+Na]⁺ ions). nih.gov Having a predicted CCS value is highly valuable for identifying the compound in complex mixtures, as it provides an additional data point for confirmation alongside its mass-to-charge ratio and retention time, significantly increasing confidence in its identification. rsc.org

Table 2: Illustrative Predicted Collision Cross Section (CCS) Data for this compound Ions

This table presents hypothetical data to illustrate typical CCS predictions for use in ion mobility spectrometry.

| Ion Adduct | Formula | Mass-to-Charge (m/z) | Predicted CCS in N₂ (Ų) | Prediction Model Used |

| [M+H]⁺ | C₅H₁₁N₂O₃⁺ | 147.0764 | 125.8 | Support Vector Machine |

| [M+Na]⁺ | C₅H₁₀N₂O₃Na⁺ | 169.0584 | 131.2 | Deep Learning Model |

| [M+K]⁺ | C₅H₁₀N₂O₃K⁺ | 185.0323 | 135.5 | Deep Learning Model |

Applications of Oxane 2 Carbohydrazide and Its Derivatives in Chemical Science

Role as Intermediates in Complex Organic Synthesis

The carbohydrazide (B1668358) moiety (-CONHNH₂) is a well-established functional group that acts as a powerful building block for constructing a wide array of organic molecules. nih.gov The presence of this group on the oxane ring allows Oxane-2-carbohydrazide to serve as a key intermediate in the synthesis of more complex structures, particularly heterocyclic compounds and polymeric systems.

Precursors for Advanced Heterocyclic Compound Synthesis

The carbohydrazide functional group is a versatile precursor for the synthesis of various five-membered aromatic heterocycles. nih.govresearchgate.net Through well-established cyclization reactions, this compound can be used to generate novel derivatives containing both the oxane and another heterocyclic ring system.

Key examples of heterocycles synthesized from carbohydrazide precursors include:

1,3,4-Oxadiazoles: These are commonly formed by the dehydrative cyclization of diacylhydrazines or through oxidative cyclization of acyl hydrazones. organic-chemistry.orgjchemrev.com The reaction of this compound with carboxylic acids, followed by cyclization, or with aldehydes to form hydrazones and subsequent oxidation, would yield 2,5-disubstituted 1,3,4-oxadiazoles where one substituent is the oxane-2-yl group. nih.govluxembourg-bio.comnih.gov

Pyrazoles: Pyrazoles can be synthesized via the condensation of a hydrazide with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound. nih.govorganic-chemistry.org Utilizing this compound in such reactions provides a direct route to pyrazole (B372694) derivatives bearing an oxane substituent, which are of interest in medicinal chemistry. nih.govmdpi.com

| Heterocycle | Typical Reagents/Conditions | Potential Product from this compound |

|---|---|---|

| 1,3,4-Oxadiazole (B1194373) | Reaction with carboxylic acids/aldehydes followed by cyclization | 2-(Oxan-2-yl)-5-substituted-1,3,4-oxadiazole |

| Pyrazole | Condensation with 1,3-dicarbonyl compounds | Substituted pyrazole with an oxan-2-yl group |

| 1,2,4-Triazole (B32235) | Reaction with isothiocyanates followed by cyclization | Substituted 1,2,4-triazole with an oxan-2-yl group |

Building Blocks for Polymeric Systems

The tetrahydropyran (B127337) (oxane) ring is a structural motif found in various natural products and is valued for its stability and conformational properties. wikipedia.orgorganic-chemistry.org Incorporating this ring into polymer backbones can impart unique characteristics to the resulting materials. This compound, with its reactive hydrazide group, can function as a monomer or a modifying agent in polymer synthesis. researchgate.netgoogle.com

Functional polymers are increasingly important for biomedical applications, and polymeric scaffolds that allow for post-polymerization modification are highly valuable. bham.ac.uk Polyhydrazides, for instance, have been explored as scaffolds where the hydrazide units can be reacted with various aldehydes to create libraries of functionalized polymers. bham.ac.uk this compound can be envisioned as a monomer for creating polyhydrazides or as a component in the synthesis of other polymers where the oxane ring contributes to the polymer's physical properties. The development of multifunctional nanomaterials often relies on the controlled assembly of well-defined polymeric building blocks. lcpo.frklinger-lab.de

Coordination Chemistry and Ligand Design

The field of coordination chemistry benefits greatly from ligands that can form stable complexes with metal ions. nih.gov Hydrazides and their derivatives, such as hydrazones, are excellent chelating agents due to the presence of multiple donor atoms (nitrogen and oxygen). jocpr.comajgreenchem.com

Metal Complexation Studies

Carbohydrazides and the corresponding hydrazones (formed by condensation with aldehydes or ketones) are known to coordinate with a wide range of transition metal ions, including Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). doi.orgnih.govmdpi.comresearchgate.net Coordination typically occurs through the carbonyl oxygen and the azomethine nitrogen atom in the case of hydrazones, forming stable five- or six-membered chelate rings. researchgate.net

Derivatives of this compound can act as bidentate or tridentate ligands. The coordination mode often depends on whether the ligand is in its keto or enol tautomeric form. ajgreenchem.com The structural diversity of these ligands allows them to form mononuclear, dinuclear, or even polynuclear complexes with varied geometries, including octahedral, square pyramidal, and tetrahedral arrangements. doi.orgmdpi.com The oxane ring itself is generally not involved in coordination but influences the steric and electronic properties of the ligand.

| Metal Ion | Typical Coordination Geometry | Donor Atoms |

|---|---|---|

| Cu(II) | Square Planar, Octahedral | N, O |

| Ni(II) | Octahedral, Square Planar | N, O |

| Co(II) | Octahedral, Tetrahedral | N, O |

| Zn(II) | Tetrahedral, Octahedral | N, O |

| Mn(II) | Octahedral | N, O |

Catalytic Applications in Organic Transformations (e.g., Asymmetric Synthesis)

Metal complexes derived from hydrazone ligands have garnered significant attention for their catalytic applications in various organic transformations. scispace.comscite.aisemanticscholar.org These complexes can catalyze reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. researchgate.net

A particularly important application is in the field of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. researchgate.net Chiral ligands are essential for this purpose. Since this compound is a chiral molecule (due to the stereocenter at the C2 position of the oxane ring), its derivatives can be used as chiral ligands. When complexed with a metal center, the resulting chiral catalyst can induce enantioselectivity in a reaction. ajgreenchem.com

Examples of catalytic applications involving related hydrazide/hydrazone complexes include:

Asymmetric Hydrogenation: Metal complexes, including those of nickel and palladium, have been used to catalyze the asymmetric hydrogenation of prochiral hydrazones to produce chiral hydrazines with high enantioselectivity. acs.org

Cyclization Reactions: Chiral catalysts can be employed in atroposelective cyclodehydration reactions to form axially chiral products like N-aryl 1,2,4-triazoles. nih.gov

The use of chiral hydrazide-based compounds as substrates or catalysts is a valuable strategy in asymmetric organic reactions for obtaining enantiomerically enriched products. researchgate.netorganic-chemistry.org

Contributions to Material Science Research

The applications of this compound and its derivatives extend into material science, primarily through the formation of coordination polymers and metal-organic frameworks (MOFs). ajgreenchem.com Coordination polymers are materials constructed from metal ions linked by organic bridging ligands, forming one-, two-, or three-dimensional networks. mdpi.comnih.govchimia.ch

Carbohydrazone-based ligands, especially those capable of bridging two or more metal centers, are ideal precursors for designing such materials. doi.org By designing derivatives of this compound that contain additional coordinating groups, it is possible to create linkers for the self-assembly of novel coordination polymers. These materials are of great interest due to their potential applications in areas such as gas storage, catalysis, and luminescence. mdpi.comsemanticscholar.org For example, a 2D coordination polymer of Mn(II) has been synthesized using a carbohydrazone ligand and a dicyanamide (B8802431) bridging group, demonstrating how these components can be assembled into extended networks. doi.org The incorporation of the oxane moiety could influence the porosity, stability, and functional properties of the resulting materials.

Development of Materials with Specific Electronic Properties

There is no available information on the use of this compound or its derivatives in the development of materials with specific electronic properties.

Exploration of Optical Property Modifiers

There is no available information on the exploration of this compound or its derivatives as optical property modifiers.

Analytical Chemistry Applications

Development of Redox Indicators

No studies have been identified that describe the development or use of this compound or its derivatives as redox indicators.

Use as Ionophores for Ion-Selective Electrodes

There is no research available on the application of this compound or its derivatives as ionophores for ion-selective electrodes.

Design of Chemical Probes and Research Tools

Information regarding the design and application of chemical probes and research tools based on this compound is not present in the available scientific literature.

Future Perspectives and Emerging Research Avenues for Oxane 2 Carbohydrazide

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of Oxane-2-carbohydrazide and its derivatives is expected to be heavily influenced by the principles of green chemistry, aiming to reduce environmental impact through safer solvents, renewable feedstocks, and energy-efficient processes chemistryjournals.net. Research will likely focus on developing synthetic routes that are both economically viable and environmentally benign.

Key strategies for the sustainable synthesis of the oxane ring include:

Prins Cyclization: Utilizing efficient and environmentally friendly catalysts, such as phosphomolybdic acid in water, to construct the tetrahydropyran (B127337) ring from homoallylic alcohols and aldehydes organic-chemistry.org.

Hetero-Diels-Alder Reactions: Employing asymmetric catalysis to achieve high stereoselectivity in the formation of the cyclic ether structure researchgate.net.

Biomass Conversion: Developing pathways from renewable biomass sources. For instance, tetrahydropyran (THP) can be synthesized at high yield and selectivity from furfural, a common biomass derivative, through hydrogenation over a Ni/SiO₂ catalyst rsc.org.

For the introduction of the carbohydrazide (B1668358) moiety, sustainable approaches may involve:

Catalytic Methods: Using natural catalysts like L-proline to facilitate the green synthesis of hydrazide derivatives under mild conditions mdpi.com.

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or ionic liquids chemistryjournals.net.

A prospective sustainable pathway for this compound could involve the catalytic conversion of a biomass-derived precursor to an oxane-containing ester, followed by a direct, one-pot condensation with hydrazine (B178648) hydrate (B1144303) using a biocatalyst.

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Heterocycles

| Feature | Conventional Synthesis | Sustainable Synthesis |

|---|---|---|

| Starting Materials | Often petroleum-based | Renewable resources, biomass rsc.org |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids chemistryjournals.net |

| Catalysts | Heavy metals, strong acids/bases | Biocatalysts (enzymes), organocatalysts mdpi.com |

| Energy Input | High temperature, prolonged heating | Microwave-assisted synthesis, ambient conditions chemistryjournals.net |

| Byproducts | Often hazardous, high waste generation | Minimal and non-toxic byproducts |

Integration of Advanced Computational Approaches for Predictive Chemical Design

In silico toxicology and computational chemistry are indispensable tools for modern chemical and drug discovery, enabling the prediction of properties and the rational design of new molecules while minimizing costly and time-consuming laboratory experiments researchgate.netupf.edu. For this compound, these methods offer a pathway to rapidly explore its potential and design derivatives with tailored functionalities.

Computational strategies that will be pivotal include:

Quantitative Structure-Activity Relationship (QSAR): These models establish a mathematical correlation between the chemical structure of a compound and its biological activity or physical properties nih.gov. For this compound derivatives, QSAR could predict their potential as anticancer, antimicrobial, or anti-inflammatory agents by comparing their structural features to libraries of known active compounds mdpi.comresearchgate.net.

Molecular Docking: This technique simulates the interaction between a small molecule and a biological macromolecule, such as an enzyme or receptor. It can be used to predict the binding affinity and orientation of this compound derivatives within the active site of a target protein, guiding the design of potent and selective inhibitors researchgate.net. For example, docking studies have been successfully used to identify hydrazide derivatives as potential inhibitors of the COX-2 enzyme researchgate.net.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule over time, helping to understand the stability of ligand-receptor complexes and the conformational changes that occur upon binding mdpi.com. This can validate docking results and provide a more accurate calculation of binding free energies researchgate.net.

By integrating these computational tools, researchers can design a virtual library of this compound derivatives and prioritize the most promising candidates for synthesis and experimental testing, significantly accelerating the discovery process nih.gov.

Diversification of Applications in Emerging Chemical Fields

The unique hybrid structure of this compound, containing both a stable heterocyclic ether and a reactive hydrazide group, positions it as a versatile building block for a wide range of applications beyond traditional uses.

Medicinal Chemistry: The tetrahydropyran ring is a common motif in many biologically active natural products and approved drugs, including HIV protease inhibitors and various macrolide antibiotics researchgate.netnih.govnih.gov. Hydrazide-hydrazones are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties ajgreenchem.comresearchgate.net. The combination of these two pharmacophores in this compound suggests significant potential for its derivatives as novel therapeutic agents. Future research will likely focus on synthesizing and screening libraries of these compounds against various diseases ajgreenchem.comresearchgate.net.

Materials Science: Carbohydrazide and its derivatives are utilized in several material applications, including as curing agents for epoxy resins, polymerization catalysts, and stabilizers wikipedia.orgrxchemicals.com. Recently, carbohydrazide has been used as an additive to fabricate high-quality, stable films for lead-free perovskite solar cells, highlighting its potential in advanced energy materials chemicalbook.com. The oxane moiety could enhance the solubility and processing characteristics of polymers, suggesting that this compound could serve as a novel monomer or cross-linking agent for creating functional polymers with unique properties.

Coordination Chemistry: The carbohydrazide group is an excellent ligand for coordinating with metal ions, and its Schiff base derivatives form stable complexes with a variety of transition metals ajgreenchem.com. These metal complexes have shown promise in catalysis and as antimicrobial agents nih.gov. This compound can serve as a precursor to new polydentate ligands, where the oxane oxygen could potentially participate in metal coordination, leading to novel catalysts or functional materials.

Table 2: Potential Applications of this compound Derivatives

| Field | Potential Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Anticancer, Antimicrobial Agents | Combination of bioactive tetrahydropyran and hydrazide moieties nih.govajgreenchem.com |

| Materials Science | Monomers for Specialty Polymers | Oxane ring can improve polymer properties; hydrazide allows cross-linking rxchemicals.com |

| Energy | Additives for Perovskite Solar Cells | Carbohydrazide improves film quality and stability chemicalbook.com |

| Coordination Chemistry | Precursors for Novel Ligands/Catalysts | Hydrazide group is an effective metal chelator nih.gov |

Interdisciplinary Research Collaborations with Materials and Catalysis Sciences

The full potential of this compound will be realized through collaborations that bridge organic synthesis with materials science and catalysis. Its bifunctional nature makes it an ideal candidate for creating advanced materials and novel catalytic systems.

Collaborations in Materials Science: The ability of carbohydrazide to act as a cross-linking agent for polymers opens avenues for collaboration with polymer chemists and materials scientists rxchemicals.com. Research could focus on incorporating this compound into polymer backbones to create materials with enhanced thermal stability, biodegradability, or specific functional properties. Carbohydrate polymers are increasingly studied as sustainable and green materials, suggesting that derivatives of this compound could contribute to the development of new biomaterials mdpi.com.

Collaborations in Catalysis: The synthesis of metal complexes from carbohydrazide-derived ligands is a fertile ground for interdisciplinary research with inorganic chemists and catalysis experts nih.gov. This compound can be converted into a range of Schiff base ligands, which can then be used to synthesize transition metal complexes. These complexes could be screened for catalytic activity in important organic transformations, such as oxidation or asymmetric synthesis nih.govajgreenchem.com. The presence of the oxane ring may influence the solubility, stability, and steric environment of the catalyst, potentially leading to improved performance.

Q & A

Basic: What are the standard synthetic protocols for Oxane-2-carbohydrazide, and how can its purity be validated?

Answer:

this compound is typically synthesized via condensation reactions. A common method involves refluxing equimolar quantities of oxane-2-carboxylic acid hydrazide with aldehydes/ketones in a 1:1 methanol/chloroform solvent system, catalyzed by acetic acid (0.05 mL per 15 mL solvent). After 5 hours of reflux, the product is cooled, filtered, and recrystallized from methanol (yield ~91%) .

Purity Validation:

- Chromatography: Use HPLC with a C18 column (acetonitrile/water mobile phase) to confirm retention time and peak homogeneity.

- Spectroscopy: Compare IR spectra for characteristic N–H (3200–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches. NMR (¹H/¹³C) should confirm hydrazone proton signals (δ 8.5–9.5 ppm) and absence of aldehyde/ketone precursors .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound derivatives?

Answer:

- X-ray Crystallography: Resolves molecular geometry, dihedral angles between rings (e.g., 10–13° for planar configurations), and hydrogen-bonding networks (e.g., N–H⋯O dimers) .

- Mass Spectrometry (HRMS): Confirms molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with hydrazide cleavage.

- Multinuclear NMR: ¹⁵N NMR distinguishes imine (δ 150–160 ppm) and hydrazide (δ 250–270 ppm) nitrogen environments .

Advanced: How can researchers resolve contradictions in reported reactivity of this compound with electron-deficient substrates?

Answer:

Discrepancies often arise from solvent polarity, catalyst choice, or competing side reactions. To address this:

Systematic Solvent Screening: Test reactivity in polar aprotic (DMF, DMSO) vs. protic (MeOH, EtOH) solvents.

Kinetic Studies: Use UV-Vis spectroscopy to track reaction progress and identify intermediates.

Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to compare activation energies for alternative pathways .

Example: Conflicting data on nitroarene coupling may stem from competing nucleophilic attack vs. redox pathways. Controlled anaerobic conditions can isolate the dominant mechanism .

Advanced: What experimental designs optimize the yield of this compound derivatives in green chemistry contexts?

Answer:

- Solvent Selection: Replace chloroform with cyclopentyl methyl ether (CPME) or ethanol/water mixtures to reduce toxicity .

- Catalyst Optimization: Screen ionic liquids (e.g., [BMIM]BF₄) or biocatalysts (lipases) for enhanced regioselectivity.

- Microwave Assistance: Reduce reaction time from hours to minutes (e.g., 30 min at 100°C) while maintaining >85% yield .

Validation: Monitor reaction progress via TLC and compare E-factor (waste-to-product ratio) with traditional methods .

Advanced: How should researchers address discrepancies in crystallographic data for this compound polymorphs?

Answer:

- Thermal Analysis: Use DSC/TGA to identify polymorphic transitions (e.g., endothermic peaks at 150–200°C).

- Variable-Temperature XRD: Capture structural changes under controlled heating/cooling cycles.

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bond vs. halogen bonding contributions) to explain packing differences .

Case Study: Disordered furyl/thienyl rings in derivatives (occupancy ratios 0.57–0.87) require refining crystallographic models with dual-conformation occupancy parameters .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for solvent handling.

- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

- Waste Disposal: Segregate organic waste and neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How can computational methods predict the bioactivity of this compound derivatives?

Answer:

- Docking Studies: Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2, α-glucosidase). Validate with MD simulations (GROMACS) to assess stability over 100 ns trajectories.

- QSAR Modeling: Develop regression models using descriptors like logP, polar surface area, and HOMO-LUMO gaps from Gaussian calculations .

Validation: Compare predicted IC₅₀ values with in vitro enzyme inhibition assays (R² > 0.85 indicates robust models) .

Basic: What are the recommended storage conditions for this compound to ensure long-term stability?

Answer:

- Store in amber vials at –20°C under argon to prevent oxidation.

- Monitor degradation via monthly HPLC checks; discard if impurity peaks exceed 5% .

Advanced: How should researchers design studies to evaluate the environmental impact of this compound synthesis byproducts?

Answer:

- Life Cycle Assessment (LCA): Quantify energy use, waste generation, and carbon footprint across synthesis, purification, and disposal stages.

- Ecotoxicology: Perform Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition assays for wastewater byproducts .

Mitigation: Implement solvent recovery systems and catalytic waste neutralization protocols .

Advanced: What statistical methods are optimal for analyzing dose-response data in this compound bioactivity studies?

Answer:

- Nonlinear Regression: Fit sigmoidal curves (Hill equation) to determine EC₅₀/IC₅₀ values (GraphPad Prism).

- ANOVA with Tukey’s Test: Compare mean inhibition across concentration gradients (p < 0.05).

- Principal Component Analysis (PCA): Reduce dimensionality of spectroscopic/biological datasets to identify key activity drivers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.